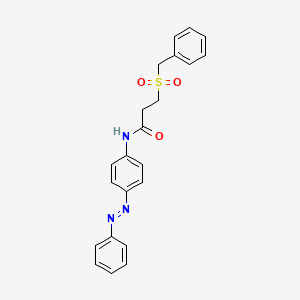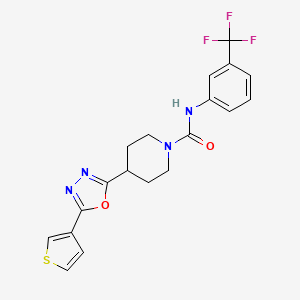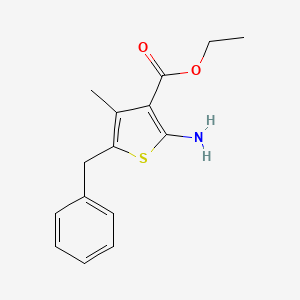
3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has been studied for its potential use in various fields, including medicinal chemistry and agriculture.
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of cancer cells and to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine in lab experiments is its potential therapeutic effects in the treatment of cancer and neurodegenerative disorders. It is also relatively easy to synthesize and has been produced in good yield using the reported synthesis method. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Additionally, research could be conducted to optimize the synthesis method for improved yield and purity of the compound. Finally, studies could be conducted to investigate the potential agricultural applications of this compound, such as its use as a pesticide or herbicide.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine involves the reaction of 3-hydroxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine with fluorosulfonic acid in the presence of a catalyst. The reaction takes place at room temperature and produces the desired product in good yield. This synthesis method has been reported in several scientific publications and has been used to produce the compound for further research.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine has been studied for its potential use in medicinal chemistry. It has been reported to have antitumor activity and has shown promising results in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9-5-11(20-2)3-4-16(9)13(17)10-6-12(8-15-7-10)21-22(14,18)19/h6-9,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXAYAVYKVCRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(4-methoxy-2-methylpiperidine-1-carbonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)
![2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2679356.png)
![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)

![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)



![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)

![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-[(1-Cyano-4-methylcyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679372.png)
